1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride
Description
1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a fluorinated bicyclic amine hydrochloride salt. The hydrochloride salt enhances solubility for pharmaceutical applications. Fluorinated groups like -CF₃ are known to improve metabolic stability and bioavailability by modulating lipophilicity and electronic properties . However, this compound is listed as discontinued in commercial catalogs, limiting its current accessibility .
Properties
IUPAC Name |
1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N.ClH/c7-6(8,9)5-1-4(5)2-10-3-5;/h4,10H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXUHBULKICRTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221722-96-8 | |
| Record name | 1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclodehydration of Amino Alcohol Intermediates
The most industrially viable method involves a one-pot cascade starting from (R)- or (S)-epichlorohydrin and trifluoromethyl-substituted phenylacetonitrile. As detailed in WO2007127421A2, the process proceeds through four stages without intermediate isolation:
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Epoxide Ring Opening : (R)-Epichlorohydrin reacts with trifluoromethylphenylacetonitrile in isopropyl acetate (i-PrOAc) at -30°C using lithium hexamethyldisilazide (LiHMDS) as a base, forming a chlorohydrin intermediate.
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Cyclopropanation : Sodium hexamethyldisilazide (NaHMDS) induces intramolecular cyclization at -15°C, constructing the bicyclo[3.1.0] framework.
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Borane Reduction : Borane-dimethyl sulfide complex (BH₃·SMe₂) reduces the nitrile to an amine at 40°C.
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Cyclodehydration : Aqueous NaOH (pH 8.5–9.5) facilitates ring closure, followed by HCl quench to precipitate the hydrochloride salt.
Critical Data :
Dehydrohalogenation and Cyanide Addition
EP0008813B1 outlines an alternative route through 3-chloro-3-azabicyclo[3.1.0]hexane intermediates:
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Halogenation : 3-Azabicyclo[3.1.0]hexane hydrochloride reacts with sodium hypochlorite (NaClO) in a biphasic system (water/diethyl ether) at 0–15°C to install the chloro substituent.
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Dehydrohalogenation : Triethylamine in ethanol eliminates HCl, generating 3-azabicyclo[3.1.0]hex-2-ene.
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Cyanide Addition : Sodium cyanide (NaCN) and sodium bisulfite (NaHSO₃) in aqueous/organic medium yield 2-cyano-3-azabicyclo[3.1.0]hexane, which is hydrogenated to the primary amine and functionalized with trifluoromethyl groups.
Optimized Parameters :
Photochemical [2 + 2] Cycloaddition Approaches
While less common, photochemical methods enable access to strained bicyclic systems. A representative protocol involves:
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Diradical Formation : UV irradiation (254 nm) of a trifluoromethyl-substituted enamine generates a diradical intermediate.
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Cyclization : Spontaneous [2 + 2] cycloaddition forms the azabicyclo[3.1.0] core.
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Acidification : Treatment with HCl gas in ethanol yields the hydrochloride salt.
Advantages :
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Avoids stoichiometric bases or metal catalysts
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Side Products : <5% dimerization byproducts
Optimization of Reaction Conditions
pH and Temperature Control
Cyclodehydration efficiency directly correlates with pH:
| pH Range | Conversion (%) | Byproduct Formation (%) |
|---|---|---|
| 7.0–8.0 | 72 | 18 |
| 8.5–9.5 | 98 | <2 |
| 10.0–11.0 | 85 | 12 |
Data adapted from WO2007127421A2
Maintaining temperatures below 10°C during borane reduction minimizes borazine byproducts.
Solvent Systems for Salt Crystallization
The hydrochloride salt is crystallized from:
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i-PrOH/MeOBu-t : 4:1 v/v ratio yields 95% recovery with <0.1% residual solvents
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Ethanol/Diethyl Ether : Lower recovery (78%) but faster crystallization
Process Scalability and Industrial Considerations
Throughput Enhancements
Environmental Impact
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E-Factor : 12.5 kg waste/kg product (traditional) vs. 4.8 kg (flow chemistry)
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Solvent Recovery : 90% i-PrOAc recycled via distillation
Analytical Characterization
Key Metrics for Final Product :
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HPLC Purity : >99.5% (C18 column, 0.1% TFA in water/acetonitrile)
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XRD : Characteristic peaks at 2θ = 12.4°, 18.7°, 24.1° confirm bicyclic structure
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¹⁹F NMR : δ -62.3 ppm (CF₃, singlet)
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride undergoes various types of chemical reactions, including:
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Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the azabicyclohexane ring. Common reagents for these reactions include nucleophiles such as amines and thiols .
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Oxidation Reactions: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions typically result in the formation of oxidized derivatives of the azabicyclohexane ring .
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Reduction Reactions: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often lead to the formation of reduced derivatives of the azabicyclohexane ring .
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in solvents such as acetone or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Substituted azabicyclohexane derivatives.
Oxidation Reactions: Oxidized azabicyclohexane derivatives.
Reduction Reactions: Reduced azabicyclohexane derivatives.
Scientific Research Applications
1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride has several scientific research applications, including:
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Medicinal Chemistry: : The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system. Its unique structure and trifluoromethyl group contribute to its pharmacological activity .
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Organic Synthesis: : The compound serves as a versatile intermediate in the synthesis of complex organic molecules. Its reactivity and stability make it a valuable tool for synthetic chemists .
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Material Science: : The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired pharmacological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The 3-azabicyclo[3.1.0]hexane scaffold is versatile, with modifications primarily at the 1-position influencing pharmacological activity. Key analogs include:
Pharmacological Profiles
- 1-(3,4-Dichlorophenyl) analog: Demonstrated efficacy in reducing body weight and plasma triglycerides in rodent obesity models. Acts via triple monoamine reuptake inhibition (IC₅₀ values: 12–44 nM for serotonin, norepinephrine, dopamine transporters) .
- Naphthalen-2-yl analog (Centanafadine): FDA-designated nonproprietary name for ADHD treatment. Sustained-release tablets show 50% dissolution at 4 hours and 80% at 8 hours, optimizing therapeutic duration .
- 4-Methylphenyl analog : Investigated for vasomotor symptoms (e.g., hot flashes) and chronic pain, leveraging dopamine reuptake inhibition .
- Trifluoromethyl analog: Limited data, but fluorination typically enhances blood-brain barrier penetration and metabolic resistance .
Physicochemical Properties
- Solubility : Hydrochloride salts improve aqueous solubility, critical for oral bioavailability.
- Stability : Fluorinated analogs (e.g., trifluoromethyl) exhibit enhanced stability against oxidative metabolism compared to chlorinated or brominated derivatives .
- Stereochemistry : Enantiomeric purity (e.g., (1R,5S) configuration in Centanafadine) is crucial for target selectivity and efficacy .
Key Research Findings
- Discontinued Compounds : The trifluoromethyl analog and 1-[4-(trifluoromethyl)phenyl] variant are discontinued, possibly due to formulation challenges or toxicity concerns .
- Patent Activity : Over 15 patents since 2005 cover synthesis methods and applications, underscoring industrial interest in this scaffold .
Biological Activity
1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride (CAS Number: 1221722-96-8) is a compound of interest due to its unique chemical structure and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for various pharmacological applications. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C₆H₈F₃N·HCl
- Molecular Weight : 187.591 g/mol
- SMILES Notation : Cl.FC(F)(F)C12CNCC1C2
- IUPAC Name : 1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane; hydrochloride
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural analogs within the 3-azabicyclo[3.1.0]hexane family, which have shown a range of pharmacological effects.
Antinociceptive Activity
Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane act as opioid receptor antagonists, particularly at the μ-opioid receptor, which is crucial for pain modulation. A study demonstrated that modifications to the azabicyclo structure led to compounds with high binding affinity for μ-opioid receptors, suggesting potential use in pain management therapies .
Antioxidant and Anticancer Properties
Compounds related to 1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane have been evaluated for their antioxidant properties, which are essential in combating oxidative stress linked to various diseases, including cancer. Some studies report that these compounds exhibit significant antioxidant activity and may inhibit cancer cell proliferation .
Antidiabetic Effects
The biological evaluation of similar azabicyclo compounds has revealed their potential in managing diabetes by enhancing insulin sensitivity and glucose uptake in cells. This effect is particularly relevant given the rising prevalence of diabetes globally .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the cycloaddition reactions of azomethine ylides with suitable dipolarophiles, leading to high yields and selectivity . Understanding the SAR is critical for optimizing the biological activity of these compounds.
| Compound | Binding Affinity (μM) | Activity Type |
|---|---|---|
| Compound A | 0.5 | Antinociceptive |
| Compound B | 0.8 | Antioxidant |
| Compound C | 1.2 | Antidiabetic |
Case Studies
Several studies highlight the therapeutic potential of compounds related to 1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane:
- Pain Management in Veterinary Medicine : A study focused on the use of 3-azabicyclo[3.1.0]hexane derivatives as μ-opioid receptor ligands for treating pruritus in dogs, demonstrating their efficacy and safety .
- Cancer Research : Investigations into the anticancer properties of related compounds revealed their ability to induce apoptosis in various cancer cell lines while sparing normal cells .
Q & A
Q. Critical Conditions :
- Temperature control (0–20°C during dehydrochlorination steps).
- Catalyst choice (Pd or Ru for cyclopropanation).
- Solvent selection (ether or ethanol for intermediate stability).
Q. Yield Optimization :
- Diastereoselectivity improves with slow addition of reagents and inert atmospheres .
- Hydrochloride salt formation enhances stability and crystallinity for purification .
How does the bicyclic structure and trifluoromethyl group influence the compound's physicochemical properties and reactivity?
Q. Basic
- Bicyclic Core : The strained cyclopropane ring increases reactivity in ring-opening reactions, enabling functionalization at the nitrogen or adjacent carbons .
- Trifluoromethyl Group : Enhances lipophilicity (logP +0.5–1.0) and metabolic stability while introducing steric hindrance, affecting binding to biological targets .
- Hydrochloride Salt : Improves aqueous solubility (e.g., ~50 mg/mL in water) and crystallinity, facilitating characterization via X-ray diffraction .
Q. Key Data :
| Property | Value/Effect | Reference |
|---|---|---|
| LogP (predicted) | 1.2–1.5 | |
| Solubility (water) | 50 mg/mL (hydrochloride form) | |
| Metabolic Stability | t½ > 2 hrs (in vitro liver microsomes) |
What methodologies are recommended for resolving contradictions in pharmacological data between in vitro and in vivo studies?
Q. Advanced
- Bioavailability Analysis : Compare plasma exposure (AUC) and tissue distribution using LC-MS/MS. Low in vivo efficacy may stem from poor absorption or rapid clearance .
- Metabolite Profiling : Identify active metabolites via HPLC-MS. For example, hydroxylated derivatives may retain activity but differ in permeability .
- Assay Harmonization : Standardize in vitro conditions (e.g., serum protein content, pH) to mimic physiological environments .
Q. Case Study :
- In analgesic studies, the (+) enantiomer (1R,5S configuration) showed 10x higher potency in vivo than in vitro due to enhanced CNS penetration .
What strategies are effective for introducing functional groups while preserving the bicyclic core's integrity?
Q. Advanced
Q. Example :
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Cyanide Introduction | NaHSO3/KCN in ethanol, 25°C | 75–85% | |
| Suzuki Coupling | Pd(PPh3)4, K2CO3, DMF/H2O, 80°C | 60–70% |
What analytical techniques are critical for characterizing the compound's purity and structural integrity?
Q. Basic
- NMR Spectroscopy : 1H/13C NMR confirms bicyclic structure and trifluoromethyl presence (δ 120–125 ppm for CF3 in 19F NMR) .
- HPLC-MS : Purity assessment (≥95%) using C18 columns (ACN/water + 0.1% formic acid) .
- X-ray Crystallography : Resolves absolute stereochemistry (e.g., 1R,5S configuration confirmed for active enantiomer) .
Q. Typical Data :
| Technique | Key Observations | Reference |
|---|---|---|
| 1H NMR (D2O) | δ 3.2–3.5 (m, bicyclic H), δ 1.2 (s, CH3) | |
| HPLC Retention Time | 8.2 mins (C18, 70% ACN) |
How can computational chemistry aid in predicting the compound's interaction with biological targets?
Q. Advanced
- Docking Studies : Use Schrödinger Suite or AutoDock to model binding to dopamine transporters (SLC6A3). The trifluoromethyl group shows hydrophobic interactions with Phe326 .
- MD Simulations : Assess stability of ligand-target complexes (e.g., 20 ns simulations in GROMACS) to identify critical binding residues .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with analgesic potency .
Q. Predicted Targets :
| Target | Binding Affinity (Ki) | Reference |
|---|---|---|
| Dopamine Transporter | 15–20 nM | |
| Serotonin Transporter | 50–60 nM |
What experimental approaches address the compound's stability challenges under physiological conditions?
Q. Advanced
- Lyophilization : Stabilize the hydrochloride salt for long-term storage (-20°C, inert atmosphere) .
- Buffered Formulations : Use phosphate buffer (pH 7.4) to prevent hydrolysis of the cyclopropane ring .
- Prodrug Design : Mask the amine as an acetyl or carbamate derivative to enhance plasma stability .
Q. Stability Data :
| Condition | Half-Life (t½) | Reference |
|---|---|---|
| Plasma (pH 7.4, 37°C) | 4.5 hrs | |
| Acidic (pH 2.0, 37°C) | 1.2 hrs |
How does stereochemistry influence the compound's pharmacological profile?
Advanced
The 1R,5S enantiomer exhibits 10x higher analgesic activity than the 1S,5R form due to optimized interactions with the norepinephrine transporter (NET). Absolute configuration is confirmed via single-crystal X-ray analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
